molecular formula C15H11FN2O2 B2731747 N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-34-3

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2731747
CAS RN: 941928-34-3
M. Wt: 270.263
InChI Key: GQZGSNZUPKMKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in preclinical studies. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies investigating its potential therapeutic applications.

Scientific Research Applications

Discovery of Potent Met Kinase Inhibitors

Compounds similar to N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, making them candidates for clinical trials aimed at treating various cancers (G. M. Schroeder et al., 2009).

Development of Aromatic Polyamides

Research on diphenylfluorene-based aromatic polyamides derived from compounds like 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene indicates the potential of these materials in creating high-performance polymers. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

properties

IUPAC Name

N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZGSNZUPKMKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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